molecular formula C21H20N2S B15020652 6-Phenyl-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole

6-Phenyl-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole

Cat. No.: B15020652
M. Wt: 332.5 g/mol
InChI Key: KVMUIXVKJPEQHQ-UHFFFAOYSA-N
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Description

6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound features a unique structure that combines an imidazole ring with a thiazole ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE typically involves the cyclization of appropriate precursors. One common method is the condensation of a thioamide with a haloketone, followed by cyclization to form the thiazole ring. The imidazole ring can be introduced through a Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to ensure efficient production. The use of continuous flow reactors and automated synthesis can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers .

Scientific Research Applications

6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is unique due to its specific combination of an imidazole and thiazole ring, along with phenyl and isopropyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H20N2S

Molecular Weight

332.5 g/mol

IUPAC Name

6-phenyl-2-[(4-propan-2-ylphenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C21H20N2S/c1-15(2)17-10-8-16(9-11-17)12-19-13-23-14-20(22-21(23)24-19)18-6-4-3-5-7-18/h3-11,13-15H,12H2,1-2H3

InChI Key

KVMUIXVKJPEQHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4

Origin of Product

United States

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